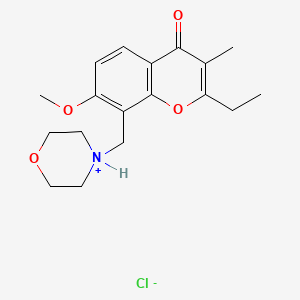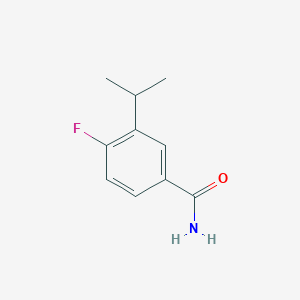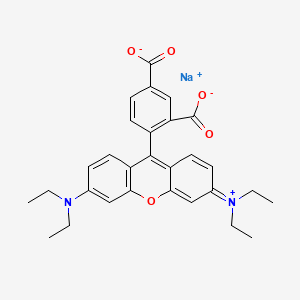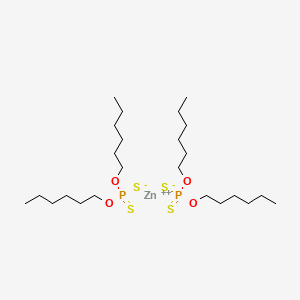
zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane: is a heterocyclic organic compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.284 g/mol . This compound is known for its unique structure, which includes zinc coordinated with dihexoxy-sulfanylidene and sulfido-λ5-phosphane groups.
Méthodes De Préparation
The synthesis of zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of zinc salts with dihexoxy-sulfanylidene and sulfido-λ5-phosphane ligands under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, peroxides), reducing agents (e.g., hydrogen, sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane can be compared with other similar compounds, such as:
Zinc diheptoxy-sulfanylidene-sulfido-λ5-phosphane: Similar structure but with heptoxy groups instead of hexoxy groups.
Bis[bis(p-chlorophenyl)phosphinothioylthio]zinc: Different ligands but similar coordination with zinc.
These comparisons highlight the unique properties of this compound, such as its specific ligand structure and reactivity .
Propriétés
Numéro CAS |
7282-28-2 |
|---|---|
Formule moléculaire |
C24H52O4P2S4Zn |
Poids moléculaire |
660.3 g/mol |
Nom IUPAC |
zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;/h2*3-12H2,1-2H3,(H,16,17);/q;;+2/p-2 |
Clé InChI |
ZBDJNBFTEIUHPK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCOP(=S)(OCCCCCC)[S-].CCCCCCOP(=S)(OCCCCCC)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
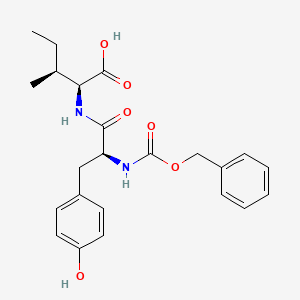
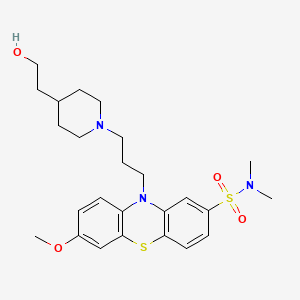
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)



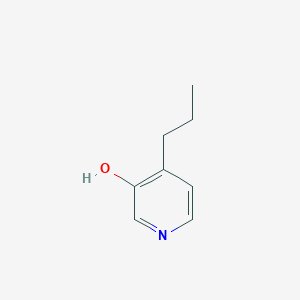
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
